2,2,2-Trideuterioacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

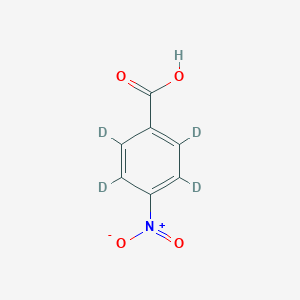

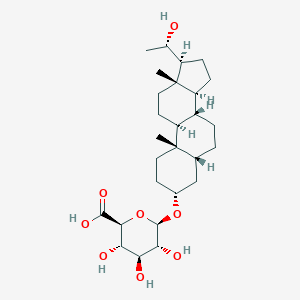

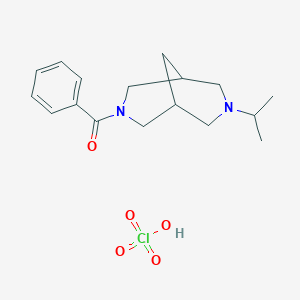

2,2,2-Trideuterioacetic acid, also known as Acetic acid-2,2,2-d3, is a variant of acetic acid where the three hydrogen atoms of the acetyl group are replaced by deuterium . It has a molecular formula of CD3CO2H and a molecular weight of 63.07 g/mol .

Molecular Structure Analysis

The molecular structure of 2,2,2-Trideuterioacetic acid is similar to that of acetic acid, with the three hydrogen atoms of the acetyl group replaced by deuterium . The linear formula is CD3CO2H .Physical And Chemical Properties Analysis

2,2,2-Trideuterioacetic acid has a refractive index of 1.369 (lit.), a boiling point of 117-118 °C (lit.), a melting point of 16.2 °C (lit.), and a density of 1.101 g/mL at 25 °C .科学的研究の応用

Applications in Organic Synthesis and Material Science

Photoredox-Catalyzed Deuteration and Tritiation of Pharmaceutical Compounds : A study demonstrated the efficiency of a photoredox-mediated hydrogen atom transfer protocol for selectively installing deuterium (D) and tritium (T) at α-amino sp^3 carbon-hydrogen bonds in a single step, using isotopically labeled water (D2O or T2O) as the source of the hydrogen isotope. This methodology facilitates the labeling of drug molecules for absorption, distribution, metabolism, and excretion (ADME) studies, underscoring the relevance of 2,2,2-Trideuterioacetic acid in enhancing pharmaceutical research capabilities (Loh et al., 2017).

Enhancing Sensitivity in Mass Spectrometry : The use of supercharging agents in liquid chromatography-mass spectrometry (LC-MS) of peptides and proteins has been reported to mitigate the ionization suppression effects commonly observed with trifluoroacetic acid (TFA), a compound similar in function to 2,2,2-Trideuterioacetic acid. This approach not only improves the sensitivity of LC-MS analyses but also enhances the chromatographic performance, showcasing the potential for 2,2,2-Trideuterioacetic acid to contribute to advancements in analytical methodologies (Nshanian et al., 2017).

Advanced Oxidation Processes : Studies have explored the activation of peracetic acid (PAA) in the presence of cobalt ions to produce acetylperoxyl radicals, demonstrating a novel approach to the advanced oxidation of aromatic organic compounds. This research suggests the potential utility of 2,2,2-Trideuterioacetic acid in environmental applications, particularly in the degradation of pollutants through advanced oxidation processes (Kim et al., 2020).

Steric and Substituent Effects on Photochemical Properties : The impact of electronically modifying substituents on the photoreversibility of novel indolospirobenzopyrans has been investigated, revealing how steric hindrance and electronic effects influence photochemical reactions. Such studies highlight the broader chemical utility of 2,2,2-Trideuterioacetic acid in facilitating understanding and manipulation of photochemical properties for material science applications (Roxburgh et al., 2009).

Microfluidic Ion Stripper for HILIC-MS : A novel approach for the post-column removal of TFA anions from the mobile phases used in hydrophilic interaction liquid chromatography (HILIC) of intact proteins has been developed. This technique, which could potentially be adapted for use with 2,2,2-Trideuterioacetic acid, enhances the sensitivity of electrospray ionization-mass spectrometry (ESI-MS) by reducing ionization suppression and adduct formation, thus improving the analytical characterization of proteins (Wouters et al., 2021).

Safety And Hazards

2,2,2-Trideuterioacetic acid is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers While specific papers on 2,2,2-Trideuterioacetic acid were not found, research on related compounds such as acetic acid and other deuterated compounds may provide useful insights .

特性

IUPAC Name |

2,2,2-trideuterioacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1D3,2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-SCDGQEOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

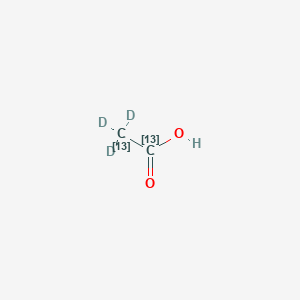

[2H][13C]([2H])([2H])[13C](=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

65.056 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 12247676 | |

CAS RN |

107745-70-0 |

Source

|

| Record name | Acetic-13C2,d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B129190.png)